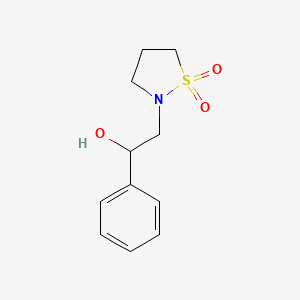
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol, also known as DTTPE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTPE is a thiazolidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol is not fully understood. However, it has been proposed that 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol exerts its biological activity by interacting with specific targets in cells. In anticancer studies, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In antiviral studies, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been shown to inhibit the replication of HIV-1 by blocking the activity of reverse transcriptase. In antifungal studies, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been shown to inhibit the growth of Candida albicans by disrupting the cell membrane.
Biochemical and Physiological Effects:
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been reported to have various biochemical and physiological effects. In anticancer studies, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In antiviral studies, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been shown to reduce the viral load in HIV-1 infected cells. In antifungal studies, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger.
実験室実験の利点と制限
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in good yields and with high purity. It has been extensively studied for its potential applications in various fields, and its mechanism of action is well understood. However, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol also has some limitations. It is a relatively new compound, and its full potential has not been explored. Additionally, its biological activity may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol. In medicinal chemistry, further studies are needed to explore its potential as an anticancer, antiviral, and antifungal agent. In material science, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol can be used as a building block for the synthesis of various functional materials, including sensors and catalysts. In analytical chemistry, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol can be used as a chiral selector for the separation of enantiomers. Additionally, further studies are needed to explore the potential of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol as a therapeutic agent for the treatment of various diseases.
合成法
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been synthesized using various methods, including the reaction of 2-mercaptoethanol with phenylglyoxylic acid, followed by cyclization with chloroacetic acid. Another method involves the reaction of thiazolidine-2-thione with benzaldehyde, followed by reduction with sodium borohydride. These methods have been reported to yield 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol in good yields and with high purity.
科学的研究の応用
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been investigated for its anticancer, antiviral, and antifungal activities. In material science, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been used as a building block for the synthesis of various functional materials, including polymers and nanoparticles. In analytical chemistry, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been used as a chiral selector for the separation of enantiomers.
特性
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-11(10-5-2-1-3-6-10)9-12-7-4-8-16(12,14)15/h1-3,5-6,11,13H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKUMARZOMLXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647228.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B6647235.png)
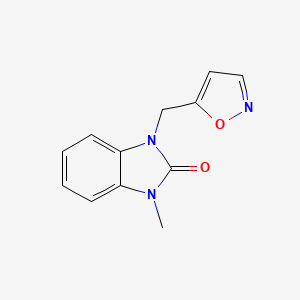
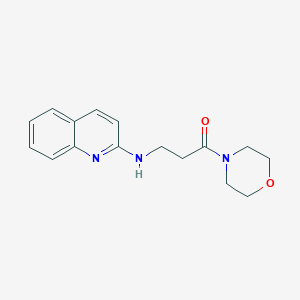
![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6647259.png)
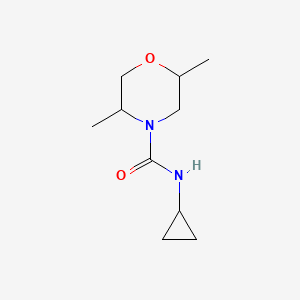
![1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)
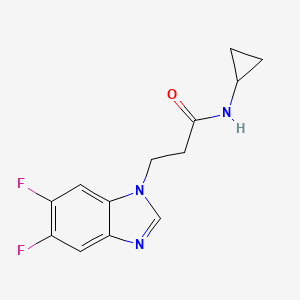
![4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B6647290.png)
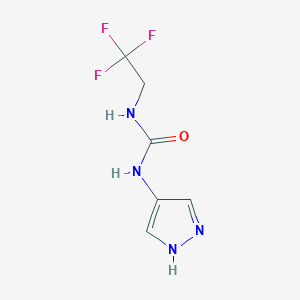
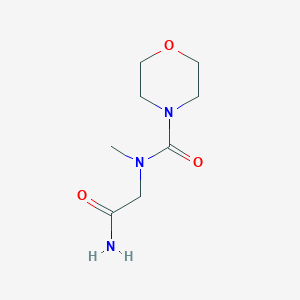
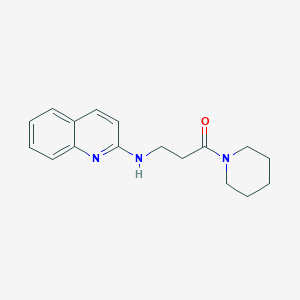
![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)